

An In-depth Technical Guide to AZD5462: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a novel, orally available, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] Developed as a potential therapeutic for heart failure, AZD5462 mimics the physiological effects of relaxin, a naturally occurring hormone with vasodilatory, anti-fibrotic, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of AZD5462, intended to support further research and development efforts in the field of cardiovascular disease.

Chemical Properties

AZD5462 is a complex small molecule with the following key identifiers and physicochemical properties:



Property	Value	Source
IUPAC Name	cis-4-(2-Fluoro-4-methoxy-5- [[(1S,2R,3S,4R)-3-[[(1- methylcyclobutyl)methyl]carba moyl]bicyclo[2.2.1]heptan-2- yl]carbamoyl]phenoxy)-1- methylcyclohexane-1- carboxylic acid	[5]
CAS Number	2787501-83-9	[3][6][7][8]
Molecular Formula	C30H41FN2O6	[6][7][8]
Molecular Weight	544.66 g/mol	[5][6]
Appearance	Solid powder	[5]
Solubility	Soluble in DMSO (>50 mg/mL), slightly soluble in acetonitrile (0.1-1 mg/ml). Insoluble in water.	[7][9][10]
Storage	For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 1 year.	[9]

Synthesis of AZD5462

The development of a scalable synthesis for **AZD5462** was a significant undertaking, evolving from the optimization of a less stable and poorly soluble precursor, AZ7976.[1][11] The manufacturing process for multi-kilogram quantities of **AZD5462** is based on a convergent synthesis strategy, which involves the preparation of three key fragments followed by their assembly.

A notable publication in the Journal of Medicinal Chemistry details the discovery and development of **AZD5462**, with the full synthetic procedures available in the supporting



information.[12] The large-scale synthesis is characterized by several innovative chemical transformations:

- C-H Borylation: An iridium-catalyzed C-H borylation is employed in the synthesis of the phenol fragment, providing an efficient and scalable method for introducing the boronic ester functionality.
- Organocatalytic Desymmetrization: To establish the required stereochemistry of the enantiopure [2.2.1] bicyclic fragment, an organocatalytic desymmetrization approach is utilized.
- Curtius Rearrangement: A Curtius rearrangement is a key step in the synthesis of one of the fragments, enabling the conversion of a carboxylic acid to an amine.

The overall synthetic approach is designed to be robust and high-yielding, avoiding chromatographic purification in the final steps to facilitate large-scale production.

Biological Activity and Signaling Pathway

AZD5462 functions as a selective allosteric agonist of the RXFP1 receptor.[2] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, relaxin, and modulates the receptor's activity. By activating RXFP1, **AZD5462** initiates a signaling cascade that is highly similar to that of human relaxin H2.[11]

The activation of RXFP1 by **AZD5462** leads to the stimulation of downstream signaling pathways that are crucial for its therapeutic effects. These include:

- Cyclic Adenosine Monophosphate (cAMP) Production: AZD5462 has been shown to stimulate cAMP production in cell-based assays.[8]
- Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: The compound also enhances the phosphorylation of ERK, another important downstream signaling molecule.[8]
- PI3K and Nitric Oxide Signaling: The signaling pathways activated by relaxin, and mimicked by AZD5462, are known to involve the phosphatidylinositol 3-kinase (PI3K) pathway and the production of nitric oxide, which contribute to its vasodilatory and anti-fibrotic effects.[4]



The following diagram illustrates the proposed signaling pathway of AZD5462:



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Caption: Signaling pathway of **AZD5462** via the RXFP1 receptor.

Experimental Protocols

The biological activity and pharmacokinetic profile of **AZD5462** have been characterized through a series of in vitro and in vivo experiments.

In Vitro Assays

- Cell Lines: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells engineered to express the human RXFP1 receptor are commonly used.
- cAMP and cGMP Production Assays: These assays are performed to quantify the ability of AZD5462 to stimulate the production of these second messengers. The EC50 values for cAMP and cGMP production have been reported to be 17 nM and 50 nM, respectively.[8]
- ERK Phosphorylation Assay: Western blotting or other immunoassays are used to measure
 the level of phosphorylated ERK in response to AZD5462 treatment. The EC50 for ERK
 phosphorylation enhancement is 6.3 nM.[8]

In Vivo Studies







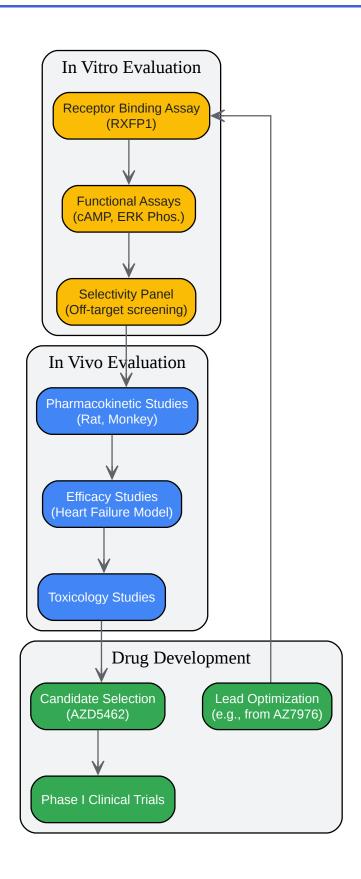
- Animal Models: Studies have been conducted in rats and cynomolgus monkeys.[11] The
 cynomolgus monkey model is particularly relevant for assessing the therapeutic potential in a
 species with cardiovascular physiology similar to humans.
- Pharmacokinetic Analysis: The pharmacokinetic profile of AZD5462 has been evaluated following both intravenous and oral administration to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
- Efficacy Studies: In a heart failure model in cynomolgus monkeys, chronic treatment with AZD5462 resulted in significant improvements in cardiac function, including an increase in left ventricular ejection fraction, without adversely affecting heart rate or blood pressure.[11]

Clinical Trials

AZD5462 has progressed to Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[11] These studies involve single ascending dose (SAD) and multiple ascending dose (MAD) regimens.[13]

The following diagram outlines a general workflow for the preclinical evaluation of a compound like **AZD5462**:





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Caption: Preclinical evaluation workflow for AZD5462.



Conclusion

AZD5462 represents a promising new therapeutic agent for the treatment of heart failure. Its well-characterized chemical properties, scalable synthesis, and selective agonism of the RXFP1 receptor make it a compelling candidate for further clinical development. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will be invaluable for researchers and drug developers working to advance this and similar molecules for the benefit of patients with cardiovascular diseases.

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 To cite this document: BenchChem. [An In-depth Technical Guide to AZD5462: Chemical Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405063#azd5462-chemical-properties-and-synthesis]

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